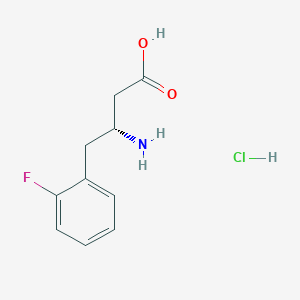

(R)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride

Übersicht

Beschreibung

®-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride is a chiral compound with significant interest in pharmaceutical and chemical research. This compound features an amino group, a fluorophenyl group, and a butanoic acid backbone, making it a versatile molecule for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis often begins with commercially available ®-4-(2-fluorophenyl)butanoic acid.

Amidation: The carboxylic acid group is converted to an amide using reagents like thionyl chloride followed by ammonia or an amine.

Reduction: The amide is then reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In industrial settings, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to enhance efficiency and reduce costs.

Types of Reactions:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or nitric acid.

Reduction: The compound can undergo reduction reactions, particularly the fluorophenyl group, which can be reduced to a phenyl group under specific conditions.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as hydroxyl or amino groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, nitric acid.

Reduction: Lithium aluminum hydride, catalytic hydrogenation.

Substitution: Sodium hydroxide, ammonia.

Major Products:

Oxidation: Nitroso and nitro derivatives.

Reduction: Phenyl derivatives.

Substitution: Hydroxyl or amino-substituted phenyl derivatives.

Chemistry:

Synthesis of Chiral Intermediates: Used as a building block for synthesizing other chiral compounds.

Catalysis: Acts as a ligand in asymmetric catalysis.

Biology:

Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.

Medicine:

Pharmaceutical Development: Explored for its potential therapeutic effects, particularly in neurological disorders due to its structural resemblance to neurotransmitters.

Industry:

Material Science: Used in the development of new materials with specific electronic properties.

Wirkmechanismus

The mechanism by which ®-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride exerts its effects is primarily through interaction with biological targets such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and specificity, while the amino group facilitates interactions with active sites. The compound may modulate pathways involved in neurotransmission or enzyme activity.

Vergleich Mit ähnlichen Verbindungen

(S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride: The enantiomer of the compound, which may have different biological activities.

3-Amino-4-phenylbutanoic acid hydrochloride: Lacks the fluorine atom, which can significantly alter its chemical and biological properties.

4-(2-Fluorophenyl)butanoic acid: A precursor in the synthesis of the target compound.

Uniqueness: ®-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride is unique due to its chiral nature and the presence of a fluorine atom, which can enhance its stability and binding properties compared to non-fluorinated analogs.

This detailed overview provides a comprehensive understanding of ®-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

(R)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride is a chiral compound with significant implications in pharmacology and medicinal chemistry. Its molecular formula is C10H13ClFNO2, with a molecular weight of approximately 233.67 g/mol. This compound exhibits notable biological activities, particularly as a neurotransmitter modulator and a precursor for drugs targeting dipeptidyl peptidase-4 (DPP-4), which is crucial in glucose metabolism.

Chemical Structure and Properties

The compound features an amino group, a carboxylic acid, and a fluorinated aromatic ring. These structural elements contribute to its unique chemical properties and biological activities:

- Amino Group : Involved in receptor interactions.

- Carboxylic Acid : Essential for biological activity and solubility.

- Fluorinated Aromatic Ring : Enhances lipophilicity, aiding in membrane permeability.

Neurotransmitter Modulation

This compound has been studied for its potential role in modulating neurotransmitter systems. Its structural similarity to neurotransmitters allows it to interact with various receptors and transporters, influencing synaptic transmission. This interaction is critical for understanding its pharmacological profile and potential therapeutic uses in treating conditions such as anxiety and depression.

Dipeptidyl Peptidase-4 Inhibition

The compound serves as a precursor for DPP-4 inhibitors, which are used in managing type II diabetes mellitus. DPP-4 plays a vital role in glucose metabolism by degrading incretin hormones that regulate insulin secretion. Inhibiting this enzyme can lead to improved glycemic control. Clinical studies have shown that derivatives of this compound exhibit hypoglycemic effects when incorporated into therapeutic agents like sitagliptin.

The exact mechanism of action of this compound remains largely unexplored. However, it is believed to interact with specific molecular targets involved in neurotransmission and glucose metabolism:

- Neurotransmitter Interaction : Potential binding to receptors or enzymes involved in neurotransmission pathways.

- DPP-4 Interaction : Competitive inhibition of the DPP-4 enzyme, leading to increased levels of incretin hormones.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (S)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride | Enantiomer of (R)-isomer | Different biological activity due to chirality |

| (R)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride | Similar backbone but different fluorine position | Potentially different receptor interactions |

| (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride | Multiple fluorine substitutions | Enhanced lipophilicity and altered pharmacodynamics |

| (S)-3-Amino-4-pentafluorophenylbutanoic acid hydrochloride | Heavily fluorinated aromatic ring | Increased potency due to multiple fluorine atoms |

Case Studies and Research Findings

- Neurotransmitter Modulation : A study indicated that this compound could influence neurotransmitter systems, suggesting its potential application in treating neurological disorders.

- DPP-4 Inhibition : Clinical trials involving derivatives of this compound demonstrated significant improvements in glycemic control among patients with type II diabetes, showcasing its therapeutic efficacy.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C10H12ClFNO2

- Molecular Weight : Approximately 199.21 g/mol

- Structure : The compound consists of an amino group, a carboxylic acid group, and a fluorophenyl ring, contributing to its chiral nature and biological activity.

Pharmaceutical Development

(R)-3-Amino-4-(2-fluorophenyl)butanoic acid hydrochloride is primarily recognized as an intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, which are essential in managing type II diabetes mellitus. Notably, it plays a crucial role in the synthesis of sitagliptin, the first DPP-4 inhibitor approved by the FDA.

- Mechanism of Action : The compound interacts with DPP-4 enzymes, modulating glucose metabolism and helping to lower blood sugar levels. Its derivatives have shown hypoglycemic effects without significant adverse reactions in clinical settings.

Synthesis of Chiral Intermediates

The compound serves as a valuable building block for synthesizing other chiral compounds. Its unique structure allows it to participate in asymmetric catalysis, enhancing the efficiency of chemical reactions that produce enantiomerically pure products.

Enzyme Inhibition Studies

Research has indicated that this compound can inhibit specific enzymes due to its structural similarity to natural substrates. This characteristic makes it a candidate for further studies aimed at developing new therapeutic agents targeting various diseases .

Synthetic Chemistry

The compound is utilized in synthetic and analytical chemistry applications. Its ability to act as a ligand in asymmetric catalysis makes it valuable for producing complex organic molecules with high specificity .

Material Science

In addition to its pharmaceutical applications, this compound is explored for developing new materials with specific electronic properties. This aspect opens avenues for research in organic electronics and advanced materials .

Case Studies

-

Clinical Trials on DPP-4 Inhibitors :

Clinical studies have demonstrated the efficacy of sitagliptin, derived from this compound, in lowering blood glucose levels in patients with type II diabetes. These studies report favorable outcomes regarding safety and tolerability compared to other diabetes treatments . -

Synthesis Efficiency :

Research on the synthesis methods for this compound indicates that using continuous flow reactors improves yield and purity while reducing production costs. This advancement is significant for industrial applications where scalability is crucial .

Eigenschaften

IUPAC Name |

(3R)-3-amino-4-(2-fluorophenyl)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2.ClH/c11-9-4-2-1-3-7(9)5-8(12)6-10(13)14;/h1-4,8H,5-6,12H2,(H,13,14);1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZQZLHARRLTFJX-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(CC(=O)O)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@H](CC(=O)O)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661576 | |

| Record name | (3R)-3-Amino-4-(2-fluorophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331763-62-3 | |

| Record name | (3R)-3-Amino-4-(2-fluorophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.